
Antimycin A2
概要
説明
Antimycin A2 (C₂₇H₃₈N₂O₉; MW: 534.6) is a component of the antimycin A antibiotic complex, characterized by a nine-membered dilactone core with a 3-methylformamide-2-hydroxybenzamido group and a hexyl side chain . It inhibits mitochondrial electron transport by binding to the Qi site of the cytochrome bc₁ complex, disrupting ATP synthesis . Isolated from Streptomyces species, this compound is used extensively in research to study oxidative phosphorylation and apoptosis mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
Antimycin A2 is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to obtain the pure compound .
化学反応の分析
Types of Reactions
Antimycin A2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Biochemical Studies
- Electron Transport Chain Studies : Antimycin A2 is extensively used to investigate mitochondrial function and the biochemical pathways involved in oxidative phosphorylation. By inhibiting specific components of the electron transport chain, researchers can elucidate the roles of these components in energy metabolism.
- Cellular Respiration : The compound serves as a tool to study cellular respiration processes in various cell types, helping to understand how disruptions in these processes can lead to disease states.
Cancer Research
- Induction of Apoptosis : this compound has been explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. It has been shown to enhance the degradation of c-Myc, a critical oncogene, through both reactive oxygen species (ROS)-dependent and independent pathways . This property makes it a candidate for developing novel cancer treatments targeting c-Myc overexpression in tumors.
- Mechanistic Insights into Cancer Cell Dynamics : Recent studies have demonstrated that this compound can selectively induce apoptosis in HPV-infected cervical cancer cells by degrading E6/E7 oncoproteins, which are crucial for tumor maintenance . This highlights its potential as a therapeutic agent in HPV-related cancers.
Environmental and Ecological Applications
- Fisheries Management : Due to its toxicity to fish, this compound is utilized as a piscicide for controlling invasive fish species in aquatic ecosystems. Its application helps manage fish populations and restore native species by selectively eliminating non-native competitors.
Case Studies and Research Findings
作用機序
Antimycin A2 exerts its effects by inhibiting the electron transport chain in mitochondria. It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol. This disruption halts the Q-cycle, leading to the cessation of ATP production and ultimately cell death .
類似化合物との比較
Structural and Functional Comparison with Analogues
Structural Variations Within the Antimycin Family
Antimycins differ in lactone ring substituents and alkyl side chains (Table 1).
- Lactone Modifications : this compound’s hexyl chain enhances lipid solubility compared to A1 (pentyl) and A3/A4 (longer chains), influencing membrane penetration .
- Ring-Opened Analogues : Antimycin B1/B2 lack the dilactone ring, reducing mitochondrial targeting but increasing antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
Mitochondrial Inhibition
All antimycins inhibit the cytochrome bc₁ complex, but binding dynamics vary. This compound shows conserved interactions with bovine mitochondrial residues (e.g., Asp-228, Lys-227) but exhibits weaker binding in bacterial complexes due to conformational flexibility . In contrast, Antimycin A1 and A3 stabilize ubisemiquinone radicals in the cytochrome b region, enhancing EPR signals at high microwave power .
Antimicrobial and Anticancer Effects
- Antimycin A1 : Demonstrates antifungal and piscicidal activity .
- Antimycin B1/B2 : Exhibit potent antibacterial activity (MIC: 1–4 µg/mL against Gram-positive pathogens) due to structural flexibility .
Key Research Findings
Antioxidant Studies : Antimycin A (unspecified subtype) induces ROS production in neuronal cells, but derivatives like CAPE (caffeic acid phenethyl ester) reverse this effect, suggesting structural tuning can modulate redox activity .
Species-Specific Binding : MD simulations reveal this compound binds more dynamically to bacterial vs. mammalian bc₁ complexes, informing species-selective drug design .
Ubisemiquinone Interactions: this compound’s inhibition alters ubisemiquinone stability in the cytochrome b region, with differential EPR responses at varying microwave powers .
生物活性
Antimycin A2 is a member of the antimycin antibiotic complex, which is known for its significant biological activities, particularly its role as an inhibitor of mitochondrial respiration. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in various research contexts.
Overview of this compound
This compound is primarily recognized for its ability to inhibit complex III of the mitochondrial electron transport chain (ETC). This inhibition disrupts ATP production and leads to increased reactive oxygen species (ROS) generation, contributing to oxidative stress in cells. The compound exhibits a range of biological effects, including antibiotic, antifungal, and insecticidal properties .
This compound functions by blocking electron transfer between cytochromes b and c at the Q site of complex III. This blockade results in:
- Inhibition of ATP Production : By preventing normal electron flow, this compound decreases ATP synthesis.
- Increased ROS Production : The stabilization of ubisemiquinone radicals at the Q site leads to enhanced superoxide generation, contributing to cellular oxidative stress .
1. Mitochondrial Dysfunction
Studies have shown that this compound induces mitochondrial dysfunction by activating various signaling pathways. For instance, it has been observed to activate vagal sensory neurons through TRPA1 and TRPV1 channels, leading to calcium influx and subsequent cellular responses .
2. Cellular Stress Response
This compound triggers a stress response in cells by promoting the degradation of key regulatory proteins such as c-Myc. Research indicates that this compound enhances c-Myc degradation via glycogen synthase kinase 3 (GSK3) activation, which plays a critical role in cell proliferation and survival pathways .
Case Study 1: Mitochondrial Dysfunction and Vagal Activation
A study investigated the role of this compound in activating vagal sensory nerves. The findings revealed that this compound significantly increased intracellular calcium levels in nociceptive neurons, indicating its potential role in mediating pain responses associated with mitochondrial dysfunction .
Treatment | Nociceptive Neurons Responding (%) | Calcium Response (mean ± SEM) |
---|---|---|
Control | 0% | 0.11 ± 0.01 |
This compound | 83% | 0.20 ± 0.01 |
Case Study 2: c-Myc Degradation Acceleration
Another study focused on the effect of this compound on c-Myc protein levels. The results demonstrated that treatment with this compound led to a concentration-dependent increase in ubiquitinated c-Myc, suggesting enhanced degradation through the ubiquitin-proteasome pathway .
Concentration (µM) | Ubiquitinated c-Myc Levels (Relative Units) |
---|---|
0 | Baseline |
10 | Increased |
20 | Significantly Increased |
Implications for Research
This compound's ability to inhibit mitochondrial respiration and induce oxidative stress makes it a valuable tool in research aimed at understanding cellular metabolism, apoptosis, and neurobiology. Its effects on signaling pathways also suggest potential applications in cancer research, particularly concerning tumorigenesis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of Antimycin A2 in mitochondrial studies, and how is it experimentally validated?
this compound inhibits mitochondrial Complex III (cytochrome bc₁ complex), blocking electron transfer to cytochrome c and inducing reactive oxygen species (ROS) production. To validate this, researchers use oxygen consumption assays with substrates like succinate and inhibitors such as rotenone (Complex I inhibitor) to isolate Complex III activity. Mitochondrial membrane integrity can be confirmed via cytochrome c release tests using SUIT protocols .
Q. What standardized protocols ensure consistent bioactivity of this compound in experimental setups?
Prepare stock solutions in ethanol or DMSO (≤0.1% final concentration to avoid cytotoxicity). Validate purity via HPLC or mass spectrometry. For mitochondrial assays, use concentrations between 1–10 µM, calibrated against controls (e.g., oligomycin for ATP synthase inhibition). Document solvent effects and batch-to-batch variability per guidelines for reproducibility .
Q. How is this compound used to inhibit ATP-citrate lyase (ACLY), and what are critical parameters for measuring its Ki value?
this compound competitively inhibits ACLY with a reported Ki of 4.2 µM. Use purified ACLY in spectrophotometric assays monitoring citrate-to-acetyl-CoA conversion. Include negative controls (e.g., solvent-only) and normalize activity against protein concentration. Account for potential interference from co-solvents by including vehicle controls in dose-response curves .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported Ki values for this compound across studies?
Variations arise from differences in assay conditions (pH, temperature), enzyme sources, or purity. Standardize protocols using reference compounds (e.g., antimycin A8 as a positive control) and validate inhibitor purity via NMR or LC-MS. Meta-analyses should stratify data by experimental parameters and apply statistical models to identify confounding variables .
Q. What methodological challenges occur when assessing mitochondrial outer membrane integrity with this compound, and how are they addressed?
this compound may induce secondary effects like ROS burst or apoptosis, confounding membrane integrity measurements. Use SUITbrowser protocols to design stepwise assays: first, assess membrane integrity with cytochrome c release, then apply this compound. Include ROS scavengers (e.g., MnTBAP) to isolate specific effects. Data should be normalized to baseline respiration and protein content .
Q. How can researchers differentiate off-target effects from specific Complex III inhibition in cellular assays using this compound?
Combine genetic (e.g., siRNA knockdown of Complex III subunits) and pharmacological approaches (e.g., titrating this compound with/without other ETC inhibitors). Use Seahorse XF analyzers to profile metabolic phenotypes. Validate specificity via rescue experiments with exogenous cytochrome c or antioxidants .
Q. What structural features of this compound influence its potency compared to analogs like Antimycin A8?
this compound’s C8 alkyl chain and formyl group enhance ACLY binding affinity compared to A8. Use molecular docking studies with ACLY crystal structures (PDB: 6P7L) and compare inhibitory kinetics. Synthesize analog libraries to test structure-activity relationships (SAR) via IC50 assays .
Q. How should researchers design studies investigating this compound’s role in cancer metabolism while addressing ethical and feasibility concerns?
Apply the FINER framework:
- Feasibility : Use patient-derived xenograft (PDX) models with defined mitochondrial dysfunction.
- Novelty : Explore synergies with glycolysis inhibitors (e.g., 2-DG).
- Ethics : Adhere to IACUC guidelines for animal studies.
- Relevance : Correlate findings with clinical ACLY expression data (e.g., TCGA database) .
Q. Data Analysis & Presentation Guidelines
Q. How should contradictory results from this compound studies be presented to facilitate peer review?
Follow AntiCancer Research guidelines: clearly separate Results and Discussion sections. Use figures to highlight key findings (e.g., dose-response curves) without duplicating tables. Discuss limitations (e.g., cell line specificity) and compare with literature using statistical tools (e.g., Forest plots for meta-analyses) .
Q. What strategies ensure reproducibility when sharing this compound-related data?
Adhere to FAIR principles:
- Findable : Deposit raw respiration data in repositories like Figshare.
- Accessible : Provide detailed SUIT protocol steps in supplementary materials.
- Interoperable : Use standardized units (e.g., pmol O2/sec/mg protein).
- Reusable : Include metadata on this compound batch numbers and solvent sources .
特性
IUPAC Name |
[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDAGTPXPZARPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27220-57-1 | |
Record name | Antimycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。